molecular formula C8H8ClN3 B2585478 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-2-carbonitrile;hydrochloride CAS No. 2580209-71-6

6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-2-carbonitrile;hydrochloride

Cat. No. B2585478
CAS RN: 2580209-71-6
M. Wt: 181.62
InChI Key: BDHFICBTGAHADZ-UHFFFAOYSA-N
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Description

“6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-2-carbonitrile;hydrochloride” is a saturated aromatic heterocyclic compound . It has a molecular weight of 193.08 and a molecular formula of C7H10Cl2N2 . The IUPAC name for this compound is 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H8N2.2ClH/c1-2-6-4-8-5-7(6)9-3-1;;/h1-3,8H,4-5H2;2*1H . The canonical SMILES structure is C1C2=C(CN1)N=CC=C2 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 120.15 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The topological polar surface area is 24.9 Ų . The compound has a rotatable bond count of 0 .

Scientific Research Applications

Structural Analysis

The structural analysis and synthesis of compounds related to 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-2-carbonitrile;hydrochloride have been extensively studied. For instance, the crystal structure determination of similar compounds has been conducted, providing insights into their molecular configurations and bond lengths (Moustafa & Girgis, 2007). Another study focused on the synthesis of pyridine and fused pyridine derivatives, highlighting the versatility of these compounds in scientific research (Al-Issa, 2012).

Optical and Junction Characteristics

Research on pyridine derivatives, similar to this compound, includes studying their optical and junction characteristics. One study explored the thermal, structural, optical, and diode characteristics of two pyridine derivatives, contributing to the understanding of their potential in electronic applications (Zedan, El-Taweel, & El-Menyawy, 2020).

Synthesis and Chemical Reactions

The synthesis of various substituted derivatives of pyridines has been a key area of research. Studies have demonstrated methods for creating 7-substituted derivatives and exploring their synthetic applications (Goto et al., 1991). Additionally, the synthesis and spectroscopic analysis of pyridine derivatives have provided valuable information about their optical properties and potential applications in fields like fluorescence spectroscopy (Cetina et al., 2010).

Pharmaceutical Research

In the pharmaceutical field, derivatives of this compound have been used in the synthesis of various pharmaceuticals, bactericides, and antimicrobials. They are also employed in the production of plant protection agents and synthetic resins (Chun, 2007).

Advanced Synthesis Techniques

Advanced synthesis techniques have been developed for pyridine derivatives, showcasing their broad application in chemical synthesis. For instance, ultrasound-assisted synthesis has been employed to create pyrazolopyridine derivatives, demonstrating their potential as corrosion inhibitors (Dandia et al., 2013).

Mechanism of Action

While the specific mechanism of action for “6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-2-carbonitrile;hydrochloride” is not available, similar compounds such as 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives have been reported as ATR inhibitors . Another compound, 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-5-one, has been reported as an allosteric modulator of the M4 muscarinic acetylcholine receptor .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, H332, and H335 . The precautionary statements include P261, P280, and P305+P351+P338 .

Future Directions

There is ongoing research into similar compounds. For example, a series of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives have been reported as ATR inhibitors . These compounds could potentially be used in the development of anticancer drugs .

properties

IUPAC Name

6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carbonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3.ClH/c9-3-7-2-1-6-4-10-5-8(6)11-7;/h1-2,10H,4-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDHFICBTGAHADZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)N=C(C=C2)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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